molecular formula C11H8ClN3O4S B5153449 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide

2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide

Cat. No.: B5153449
M. Wt: 313.72 g/mol
InChI Key: SWQSAMYAMVGSFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide is a useful research compound. Its molecular formula is C11H8ClN3O4S and its molecular weight is 313.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.9924046 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of 2-chloro-5-nitro-N-2-pyridinylbenzenesulfonamide are Nuclear receptor coactivator 2 , Peroxisome proliferator-activated receptor gamma (PPARγ) , and Retinoic acid receptor RXR-alpha . These receptors play pivotal roles in regulating glucose and lipid metabolism as well as inflammation .

Mode of Action

This compound acts as a selective PPARγ antagonist . It binds to PPARγ with an IC50 of 3.3 nM, showing 100 to 1000 times more selectivity for PPARγ than for PPARα and PPARδ . This interaction with PPARγ leads to changes in the expression of genes involved in lipid uptake, transport, storage, and fatty acid synthesis .

Biochemical Pathways

The compound affects the PPARγ signaling pathway , which is involved in lipid metabolism and inflammation . It upregulates several genes involved in lipid uptake, transport, and storage, as well as fatty acid synthesis . This leads to elevated lipogenesis and increased triglyceride levels .

Pharmacokinetics

It is known that the compound is used as an intermediate in the synthesis of active pharmaceutical ingredients .

Result of Action

The action of this compound results in the upregulation of Perilipin 2 (PLIN2) protein, elevated lipogenesis, and increased triglyceride levels . These changes can significantly affect lipid metabolism in cells .

Action Environment

It is known that the compound is stable for 2 years from the date of purchase and its solutions in dmso or ethanol can be stored at -20 °c for up to 3 months .

Properties

IUPAC Name

2-chloro-5-nitro-N-pyridin-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4S/c12-9-5-4-8(15(16)17)7-10(9)20(18,19)14-11-3-1-2-6-13-11/h1-7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQSAMYAMVGSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.